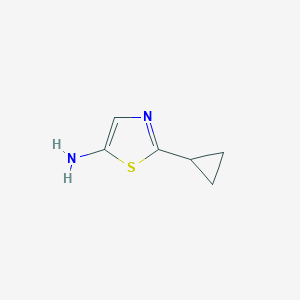

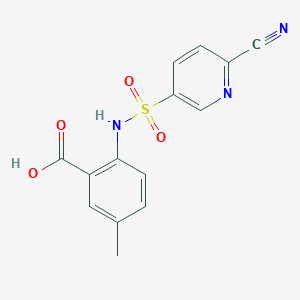

![molecular formula C11H11BrN2OS B2964998 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-bromopyridin-3-yl)methanone CAS No. 1994949-51-7](/img/structure/B2964998.png)

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-bromopyridin-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of azabicycloheptane, which is a type of organic compound known as a heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, azabicyclo compounds are often synthesized through methods such as enantioselective construction . This involves the creation of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

The molecular structure of this compound likely involves a bicyclic scaffold, which is a common feature in many organic compounds . The presence of sulfur, nitrogen, and bromine atoms suggests that the compound may have interesting chemical properties due to these heteroatoms.Aplicaciones Científicas De Investigación

Stereoselective Synthesis and Drug Design

The compound is part of a broader category of bicyclic β-lactams and their derivatives, which are pivotal in stereoselective synthesis processes. For instance, bicyclic tetrahydrofuran-fused β-lactams have been synthesized and converted into methyl cis-3-aminotetrahydrofuran-2-carboxylates, showcasing a method for producing compounds that are significant in the field of drug design. This methodology offers a convenient alternative for the preparation of cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, highlighting the compound's utility in generating more promising compounds within drug development contexts (Mollet, D’hooghe, & Kimpe, 2012).

Nucleophilic Displacement and Chemical Diversity

Nucleophilic displacements of anti-bromo substituents in 2-azabicyclo[2.1.1]hexanes (methanopyrrolidines) generate diverse functionalized compounds. Such chemical transformations emphasize the compound's role in enriching chemical diversity, especially relevant in synthetic organic chemistry and drug discovery, by introducing various functional groups such as bromo, fluoro, acetoxy, hydroxy, and others (Krow et al., 2009).

Antibacterial Applications

A notable application is found in the domain of antibiotics, where similar structures serve as β-lactamase inhibitors. These compounds, by inhibiting bacterial enzymes, extend the antibacterial spectrum of β-lactams against resistant strains. For example, CP-45,899 has been identified as an inhibitor that, in conjunction with β-lactams like ampicillin, effectively inhibits the growth of resistant bacterial strains. This illustrates the potential use of related compounds in enhancing the efficacy of existing antibacterial agents and addressing antimicrobial resistance (English et al., 1978).

Propiedades

IUPAC Name |

(5-bromopyridin-3-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2OS/c12-8-1-7(3-13-4-8)11(15)14-5-10-2-9(14)6-16-10/h1,3-4,9-10H,2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNZJTNVANNOHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CS2)C(=O)C3=CC(=CN=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Chloromethyl)-3-(3,5-dimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2964920.png)

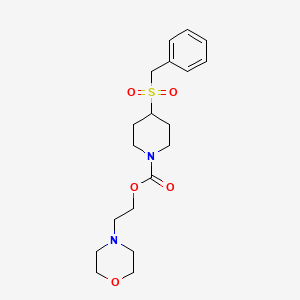

![2-Benzylsulfanyl-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B2964921.png)

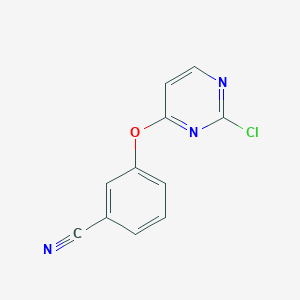

![N-[2-(2-Methoxypyridin-4-yl)ethyl]-N-methylprop-2-enamide](/img/structure/B2964926.png)

![4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2964928.png)

![7-Phenyl-3-propyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2964930.png)

![4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2964931.png)

![2-[1-(4-Fluorophenyl)cyclopropyl]acetic acid](/img/structure/B2964933.png)